molecular formula C15H17N3OS2 B4562592 (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B4562592
M. Wt: 319.4 g/mol
InChI Key: GLFCXOBUANBSJY-MDZDMXLPSA-N
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Description

The compound (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by the presence of a thiadiazole ring, a phenyl group, and a butylsulfanyl substituent

Scientific Research Applications

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.

    Chemical Biology: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

Target of Action

The primary targets of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide are sphalerite and galena . These are sulfide minerals that are commonly found in various ores. The compound acts as a collector in the flotation process, selectively binding to these minerals to facilitate their separation from other materials .

Mode of Action

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide interacts with its targets through a process known as flotation . This compound, also referred to as CSC-1, preferentially absorbs on the surfaces of sphalerite and galena, rather than that of pyrite . The nitrogen heterocyclic ring (conjugated thiocarbonyl and diazole structure), paralleled electron pairs location lobes, and ring tension provide CSC-1 with preferable chelating selectivity towards Pb 2+ and Zn 2+ .

Biochemical Pathways

It is known that the compound’s selective affinity towards certain metal ions plays a key role in its mechanism of action . This selectivity is believed to be due to the lone pair of electrons in heteroatoms of the collector molecules .

Pharmacokinetics

Its use in mineral flotation suggests that it has good solubility and stability in the flotation medium .

Result of Action

The result of the action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide is the improved flotation of sphalerite and galena from pyrite . Compared with ethyl xanthate, using CSC-1 as the collector results in higher flotation recoveries of sphalerite and galena with improved selectivity against pyrite .

Action Environment

The action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the flotation medium can affect the compound’s action, efficacy, and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution, where a butylthiol reacts with a suitable leaving group on the thiadiazole ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with cinnamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitro-substituted thiadiazoles.

Comparison with Similar Compounds

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combination of a thiadiazole ring with a butylsulfanyl group and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-2-3-11-20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3,(H,16,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFCXOBUANBSJY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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